1-(2,3-Dihydro-1-benzofuran-2-yl)-4,5-dihydroimidazole
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Overview
Description
1-(2,3-Dihydro-1-benzofuran-2-yl)-4,5-dihydroimidazole is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-yl)-4,5-dihydroimidazole typically involves the following steps:
Synthetic Routes: The synthesis begins with the preparation of the benzofuran ring, which can be achieved through various methods such as cyclization of appropriate precursors. The dihydroimidazole ring is then introduced through a series of reactions involving suitable reagents and conditions.
Reaction Conditions: Common reagents used in the synthesis include acids, bases, and catalysts that facilitate the cyclization and formation of the desired rings. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and the use of automated reactors to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-(2,3-Dihydro-1-benzofuran-2-yl)-4,5-dihydroimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using suitable reagents and conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. The reactions are often carried out under controlled temperatures and pressures to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-2-yl)-4,5-dihydroimidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-yl)-4,5-dihydroimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various receptors and enzymes in the body, modulating their activity and leading to therapeutic effects.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and neuroprotection, thereby exerting its effects.
Comparison with Similar Compounds
1-(2,3-Dihydro-1-benzofuran-2-yl)-4,5-dihydroimidazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,3-dihydro-1-benzofuran-2-yl)methylpiperazine and other benzofuran derivatives share structural similarities.
Uniqueness: The presence of the dihydroimidazole ring in this compound distinguishes it from other benzofuran derivatives, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydroimidazole |
InChI |
InChI=1S/C11H12N2O/c1-2-4-10-9(3-1)7-11(14-10)13-6-5-12-8-13/h1-4,8,11H,5-7H2 |
InChI Key |
MBNALWAUADHEEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=N1)C2CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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